Lipophilicity (LogP) Differentiation: 4-Bromo-N-(3-methoxyphenyl)benzamide vs. Positional Isomers
The target compound exhibits a calculated LogP of 3.78 (XLogP3) , positioning it near the upper limit of Lipinski-compliant lipophilicity. In contrast, its regioisomer 4-bromo-3-methoxy-N-phenylbenzamide (CAS 1072944-33-2)—in which the methoxy group resides on the brominated benzoyl ring rather than the aniline ring—shows a calculated LogP of 3.4 [1]. The ~0.38 LogP unit difference corresponds to approximately a 2.4-fold difference in octanol-water partition coefficient, which may influence membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.78 (XLogP3) |
| Comparator Or Baseline | 4-Bromo-3-methoxy-N-phenylbenzamide (CAS 1072944-33-2), LogP = 3.4 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.38 (target compound ~2.4× more lipophilic) |
| Conditions | Computational prediction; target compound from ChemSrc database ; comparator from Molaid database prediction [1] |
Why This Matters
Higher lipophilicity may enhance membrane penetration in cell-based assays but also increases risk of non-specific binding and solubility limitations; users requiring a less lipophilic scaffold for a given assay system should select the comparator.
- [1] Molaid. 4-Bromo-3-methoxy-N-phenylbenzamide. CAS 1072944-33-2. Calculated LogP = 3.4. View Source
